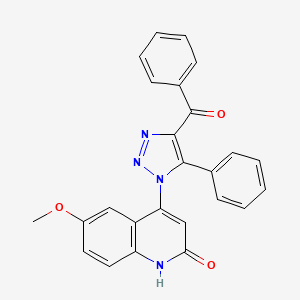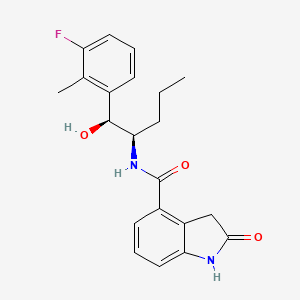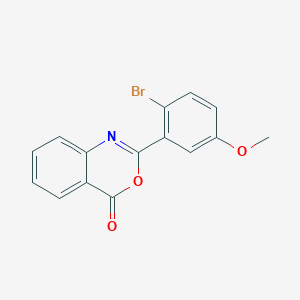![molecular formula C28H44O7 B12396948 (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Polyporoid B is typically isolated from the sclerotium of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for Polyporoid B are not extensively documented, but its isolation from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Polyporoid B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Polyporoid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal structures and reactions.
Biology: Polyporoid B is studied for its role in fungal metabolism and its ecological significance.
Industry: Polyporoid B is explored for its potential use in eco-friendly materials and biomaterials.
Mechanism of Action
Polyporoid B exerts its effects primarily through its anti-inflammatory properties. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in vivo, with an ID50 of 0.682 μM/ear . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and enzymes, which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
Polyporoid B is unique among ecdysteroids due to its specific ergostane-type structure and potent anti-inflammatory activity. Similar compounds include:
Ecdysterone: Another ecdysteroid with anabolic and adaptogenic properties.
Turkesterone: Known for its muscle-building effects.
Ajugasterone: Exhibits insect molting hormone activity.
Polyporoid B stands out due to its specific source (Polyporus umbellatus) and its significant anti-inflammatory properties, which are not as pronounced in other ecdysteroids .
Properties
Molecular Formula |
C28H44O7 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O7/c1-14-13-35-23(15(14)2)24(32)27(5,33)22-7-9-28(34)17-10-19(29)18-11-20(30)21(31)12-25(18,3)16(17)6-8-26(22,28)4/h10,14-16,18,20-24,30-34H,6-9,11-13H2,1-5H3/t14-,15+,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
HHPPCGSBRMCORM-QTSUHJLRSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H]([C@H]1C)[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1COC(C1C)C(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


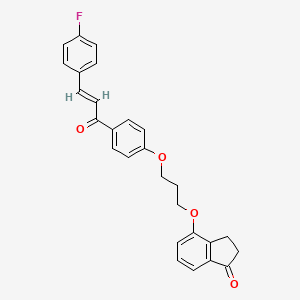
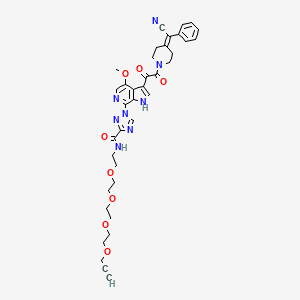
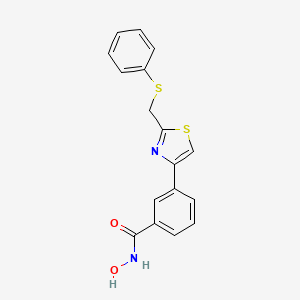
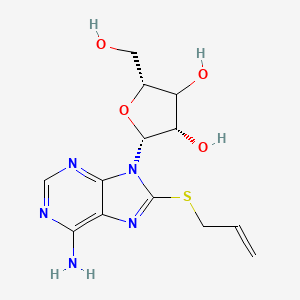
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
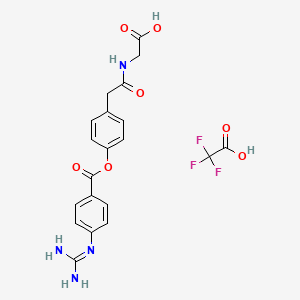
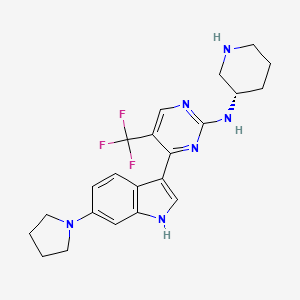
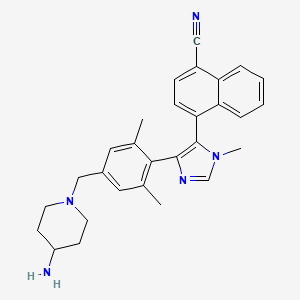
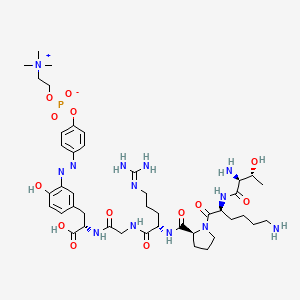
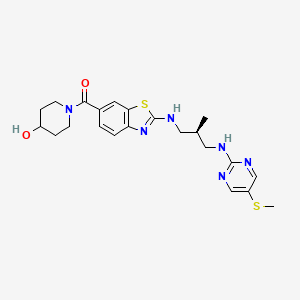
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
